molecular formula C11H22O2 B7781771 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol

2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol

Cat. No.: B7781771
M. Wt: 186.29 g/mol
InChI Key: YWWQBSLTTHGYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol is an organic compound with a complex structure that includes both an alcohol and an ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol typically involves the reaction of 2-methyl-3-buten-2-ol with 3-methylbut-2-en-1-ol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol involves its interaction with specific molecular targets. The alcohol and ether groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]pentan-2-ol is unique due to its dual functional groups (alcohol and ether), which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial processes .

Properties

IUPAC Name

2-methyl-4-(3-methylbut-2-enoxy)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-9(2)6-7-13-10(3)8-11(4,5)12/h6,10,12H,7-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWQBSLTTHGYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)O)OCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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